

# Wieland-Miescher Ketone: A Comprehensive Technical Overview

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## Compound of Interest

Compound Name: *Wieland-Miescher ketone*

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The **Wieland-Miescher ketone** (WMK) is a foundational bicyclic diketone in the field of organic synthesis.<sup>[1][2]</sup> Its rigid, well-defined stereochemical structure has made it an invaluable chiral building block for the total synthesis of a multitude of complex natural products, particularly steroids, terpenoids, and other biologically active molecules.<sup>[1][3][4]</sup> This technical guide provides an in-depth look at its nomenclature, physicochemical properties, a key experimental protocol for its synthesis, and a visualization of its classic synthetic pathway.

## Nomenclature and Identification

The systematic naming and identification of the **Wieland-Miescher ketone** are crucial for unambiguous scientific communication.

- Preferred IUPAC Name: 8a-Methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione.<sup>[1]</sup>
- Other IUPAC Name: 8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-dione.<sup>[5][6]</sup>
- CAS Number: 20007-72-1.<sup>[1][5][6][7]</sup>

## Physicochemical Data

The key quantitative properties of the **Wieland-Miescher ketone** are summarized in the table below, facilitating easy reference for experimental design and characterization.

Property	Value	References
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O <sub>2</sub>	[1][5][8]
Molar Mass	178.23 g/mol	[1][5][6]
Melting Point	47 to 50 °C (117 to 122 °F; 320 to 323 K)	[1][9]
Boiling Point	109-115 °C at 0.05 mmHg	[9]
Appearance	Beige to brown crystalline powder	[2]

## Asymmetric Synthesis: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction

The enantioselective synthesis of the **Wieland-Miescher ketone** is a landmark achievement in organocatalysis. The following protocol is based on the highly influential procedure developed by Hajos and Parrish, which utilizes the chiral catalyst L-proline.[1]

Objective: To synthesize the (S)-enantiomer of the **Wieland-Miescher ketone** in high enantiomeric excess.

Materials:

- 2-methyl-1,3-cyclohexanedione
- Methyl vinyl ketone
- (S)-(-)-Proline
- Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Hexane
- Brine (saturated aqueous NaCl solution)

- Anhydrous magnesium sulfate

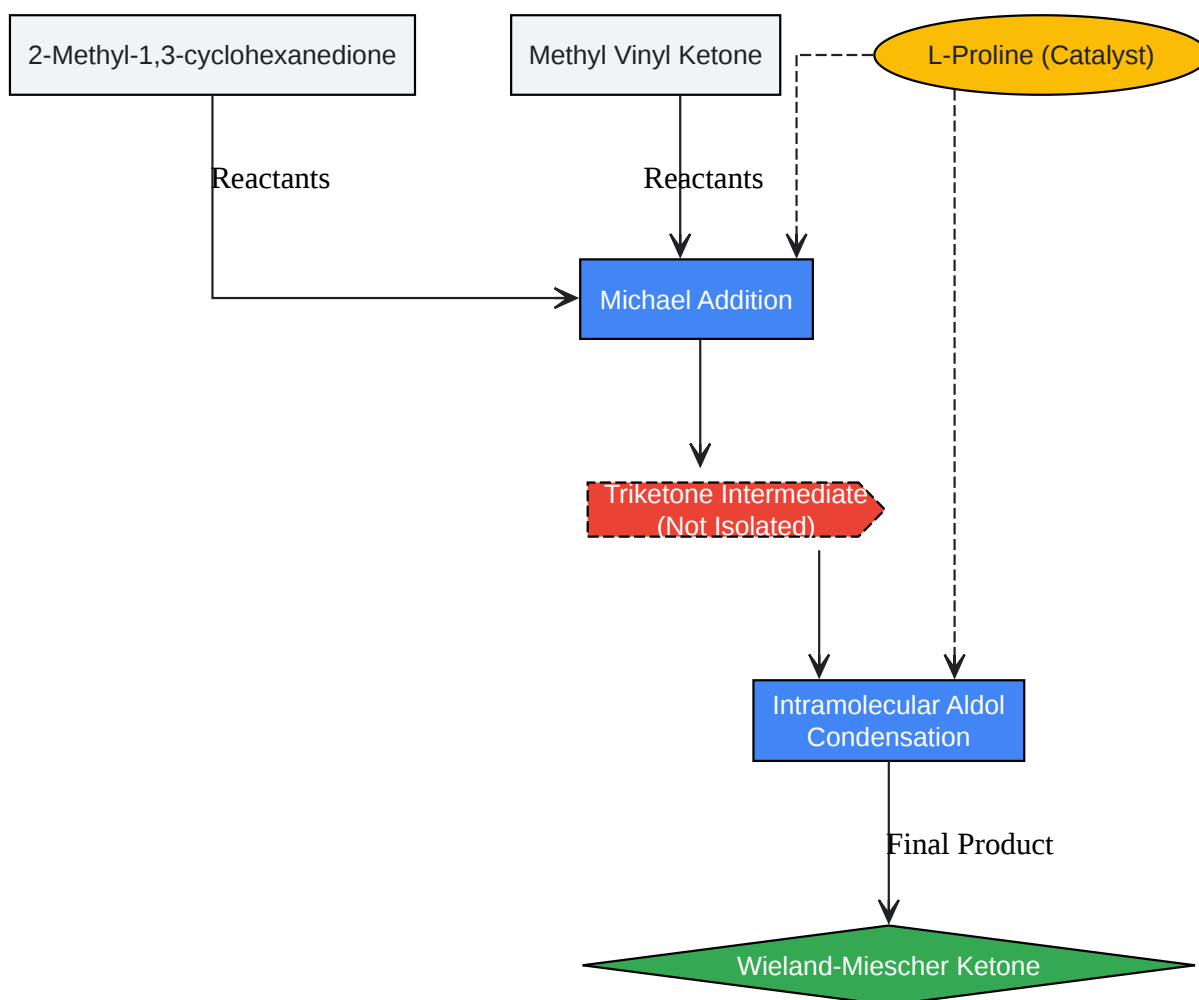
Procedure:

- A solution of 2-methyl-1,3-cyclohexanedione (1 equivalent) in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- (S)-(-)-Proline (typically 3 mol%) is added to the solution, and the mixture is stirred until the catalyst dissolves.
- The solution is cooled to 0°C using an ice bath.
- Methyl vinyl ketone (approximately 1.05 equivalents) is added dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0°C.
- After the addition is complete, the reaction mixture is stirred at room temperature for 16-20 hours.
- The reaction is quenched by the addition of water.
- The aqueous mixture is extracted three times with ethyl acetate.
- The combined organic extracts are washed with water and then with brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude product is purified by column chromatography on silica gel (typically using a mixture of hexane and ethyl acetate as the eluent) to afford the enantiomerically enriched (S)-**Wieland-Miescher ketone**.[\[10\]](#)

The reaction proceeds via a Robinson annulation, where an initial Michael addition of the dione to methyl vinyl ketone is followed by an intramolecular aldol condensation, catalyzed by proline.  
[\[1\]](#)[\[11\]](#)

## Synthetic Pathway Visualization

The following diagram illustrates the logical workflow of the Robinson annulation reaction for the synthesis of the **Wieland-Miescher ketone**.



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Caption: Synthetic workflow for the **Wieland-Miescher ketone**.

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